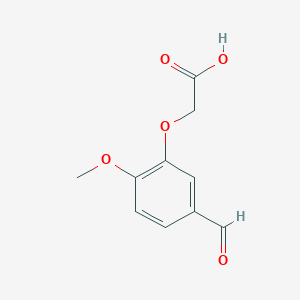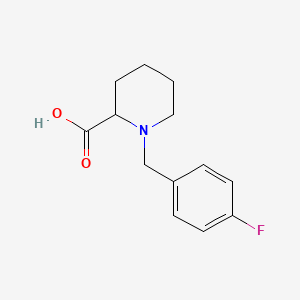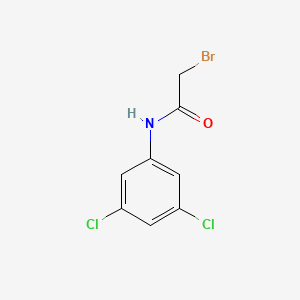
2-bromo-N-(3,5-dichlorophenyl)acetamide
Vue d'ensemble
Description
The compound "2-bromo-N-(3,5-dichlorophenyl)acetamide" is a chemical that is not directly reported in the provided papers. However, similar compounds with bromo, chloro, and acetamide groups have been synthesized and studied for various properties and applications. For instance, compounds with bromophenylacetamido groups have been investigated for their antimicrobial properties and molecular structures . Additionally, bromoacetophenones and dichloroacetophenones have been synthesized, and their structures confirmed through NMR and IR spectroscopy, with physical constants measured . The synthesis of related compounds typically involves steps such as bromination, chlorination, and acylation .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including bromination, chlorination, and acylation, as seen in the synthesis of bromo-dichloroacetophenone . For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps, with high yields reported for each step . The synthesis process is carefully controlled, with specific reagents, catalysts, and conditions applied to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-bromo-N-(3,5-dichlorophenyl)acetamide" has been investigated using various spectroscopic methods. For instance, the structure of 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide was confirmed through N-H bond conformation analysis and the molecules were found to be linked into zigzag chains via N-H...O hydrogen bonding . Computational studies, including HOMO and LUMO analysis, have been used to determine charge transfer within molecules and to analyze the stability arising from hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include addition and substitution reactions, as seen in the synthesis of dibromoacetamido derivatives . The reactivity of these compounds is influenced by the presence of bromo and acetamido groups, which can participate in further chemical transformations. The specific reactivity of "2-bromo-N-(3,5-dichlorophenyl)acetamide" would likely be similar, with the potential for addition reactions involving the bromine atom and substitution reactions at the acetamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, including measurements of relative density, refractive index, boiling point, and melting point . These properties are essential for understanding the behavior of the compounds under different conditions and for their practical application. The antimicrobial properties of some bromophenylacetamido derivatives have also been reported, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Applications De Recherche Scientifique
Quantum Chemical Calculations
A study by Choudhary et al. (2014) employed density functional theory (DFT) to explore the molecular structural parameters, thermodynamic properties, and vibrational frequencies of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, a compound similar to 2-bromo-N-(3,5-dichlorophenyl)acetamide. This research is crucial for understanding the reactivity and stability of such compounds (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Supramolecular Assembly
Hazra et al. (2014) explored the crystal structures and hydrogen bond interactions in compounds including N-(2-chlorophenyl) acetamide. Their findings contribute to the understanding of three-dimensional architectures in such molecular structures, which is relevant for the study of 2-bromo-N-(3,5-dichlorophenyl)acetamide (Hazra, Ghosh, Chatterjee, Ghosh, Mukherjee, & Mukherjee, 2014).
Molecular Conformation and Intermolecular Interactions
Research by Boechat et al. (2011) on structures of N-substituted acetamides provides insights into molecular conformation and various intermolecular interactions. Such studies are instrumental in understanding the structural and bonding properties of 2-bromo-N-(3,5-dichlorophenyl)acetamide (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Supramolecular Chemistry
Nayak et al. (2014) examined the structures of halogenated N,2-diarylacetamides, which relate closely to the chemical structure of 2-bromo-N-(3,5-dichlorophenyl)acetamide. Their work provides a deeper understanding of molecular conformations and supramolecular assembly relevant to such compounds (Nayak, Jasinski, Golen, Narayana, Kaur, Yathirajan, & Glidewell, 2014).
Crystallographic Analysis
The crystallographic analysis by Gowda, Foro, and Fuess (2008) of 2-Chloro-N-(3,5-dichlorophenyl)acetamide provides valuable insights into the molecular geometry and intermolecular hydrogen bonding of such compounds. This information is crucial for understanding the crystalline properties of 2-bromo-N-(3,5-dichlorophenyl)acetamide (Gowda, Foro, & Fuess, 2008).
Propriétés
IUPAC Name |
2-bromo-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEDZNUPEOAKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392266 | |
| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,5-dichlorophenyl)acetamide | |
CAS RN |
57339-11-4 | |
| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)
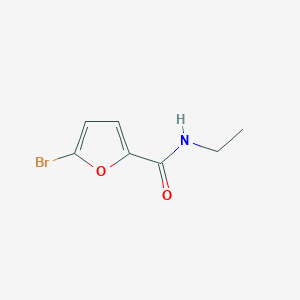
![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)
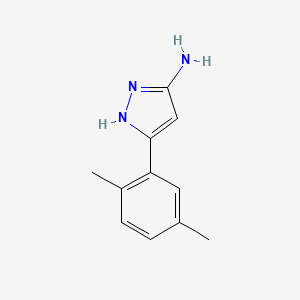
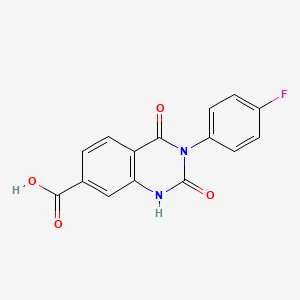
![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)
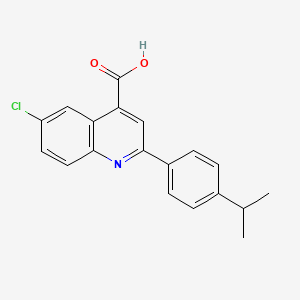

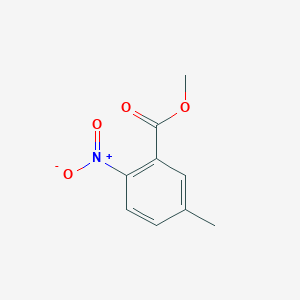
![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)
